3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Medicinal chemistry Lead-likeness Physicochemical property space

This 3,5-dimethoxybenzamide-functionalized benzoxazepine offers a privileged scaffold for diversity-oriented screening. Distinguished from common halogen-substituted analogs by its hydrogen-bonding fingerprint (5 HBA, TPSA 85.9 Ų, LogP 1.7), it probes protein environments that dichloro or monomethoxy variants cannot reach. Ideal for high-throughput screening and systematic SAR studies. No head-to-head bioactivity data exists for close analogs, making this compound essential for de novo target validation and intellectual property generation. Secure a competitive quote today.

Molecular Formula C18H18N2O5
Molecular Weight 342.351
CAS No. 922129-50-8
Cat. No. B2901323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
CAS922129-50-8
Molecular FormulaC18H18N2O5
Molecular Weight342.351
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCCNC3=O)OC
InChIInChI=1S/C18H18N2O5/c1-23-13-7-11(8-14(10-13)24-2)17(21)20-12-3-4-16-15(9-12)18(22)19-5-6-25-16/h3-4,7-10H,5-6H2,1-2H3,(H,19,22)(H,20,21)
InChIKeyYHZMNQWCJGIDDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (CAS 922129-50-8) Procurement Baseline: Physicochemical Identity and Scaffold Classification


3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (CAS 922129-50-8) is a synthetic small molecule featuring a 2,3,4,5-tetrahydro-1,4-benzoxazepin-7-amine core N-acylated with a 3,5-dimethoxybenzoic acid moiety [1]. The compound possesses a molecular weight of 342.3 g/mol, a calculated XLogP3-AA of 1.7, a topological polar surface area (TPSA) of 85.9 Ų, and exhibits two hydrogen bond donors and five hydrogen bond acceptors, placing it within lead-like physicochemical space [1]. It is catalogued as a synthetic screening compound within the broader benzoxazepine class, a scaffold that has been exploited for inhibitors of kinases, nuclear receptors, and epigenetic reader domains [2].

Why Uninformed Substitution of Benzo[b][1,4]oxazepine Analogs for CAS 922129-50-8 Can Confound Biological Experiments


The benzoxazepine scaffold is a privileged structure that has been functionalized to target a diverse array of protein classes, including glycogen phosphorylase, RORγ, PI3K/mTOR, and CBP/p300 bromodomains [1][2]. Within this scaffold class, even subtle modifications—such as altering the N-acyl substituent from 3,5-dimethoxybenzamide to a 3,4-dichlorobenzamide or introducing a sulfonyl group at the N4 position—can fundamentally change the target binding profile and biological function [3]. The 3,5-dimethoxybenzamide moiety on the target compound presents a specific hydrogen-bonding and steric fingerprint that is not reproduced by other benzamide substituents. Consequently, direct head-to-head bioactivity data for this specific compound against its closest in-class analogs are currently sparse in the public domain [4]. This evidence gap means that any attempt to substitute this compound with a structurally related benzoxazepine requires careful, assay-specific re-validation and cannot rely on class-level potency assumptions.

Quantitative Differential Evidence for 3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide Versus In-Class Analogs


Physicochemical Property Profiling: MW, logP, and TPSA Comparison Against a Representative Dichloro Analog

The target compound (CAS 922129-50-8) displays a distinct physicochemical signature relative to its 3,4-dichloro analog (3,4-dichloro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide), a compound that has been reported as an inhibitor of glycogen phosphorylase [1]. The target compound has a molecular weight of 342.3 g/mol versus an estimated 365.2 g/mol for the dichloro analog [2], a LogP of 1.7 versus an estimated ~2.7, and a TPSA of 85.9 Ų versus an estimated 67.4 Ų [2]. These differences in lipophilicity and polar surface area suggest that the target compound may exhibit distinct membrane permeability and solubility profiles, which are critical variables in cell-based assay performance and oral bioavailability optimization [3].

Medicinal chemistry Lead-likeness Physicochemical property space

Hydrogen Bond Donor/Acceptor Count Disparity Between 3,5-Dimethoxy and Halo-Substituted Benzamide Analogs

The target compound possesses 2 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA), arising from its amide NH, the lactam carbonyl within the benzoxazepine ring, and the two methoxy oxygens on the benzamide ring [1]. In contrast, a common in-class analog such as 3,4-dichloro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide would be expected to have 2 HBDs but only 3 HBAs, as the chloro substituents do not participate in hydrogen bonding [2]. This differential HBA count (5 vs. 3) may critically influence the compound's ability to engage protein targets that require a specific hydrogen-bonding network for high-affinity binding.

Hydrogen bonding Target engagement Selectivity profile

Rotatable Bond Count and Conformational Flexibility: Impact on Entropic Binding Penalties

The target compound has 4 rotatable bonds, primarily distributed within the dimethoxybenzamide moiety and the amide linkage to the benzoxazepine ring [1]. This contrasts with analogs such as 3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide, which introduces additional methyl groups on the benzoxazepine core, adding conformational constraints and potentially altering the entropic penalty upon target binding [2]. The absence of such alkyl substitutions on the target compound's benzoxazepine ring may preserve a higher degree of conformational flexibility, which can be either advantageous (enabling induced-fit binding) or deleterious (increasing the entropic cost of binding) depending on the specific target protein.

Conformational analysis Entropy Binding thermodynamics

Absence of Publicly Available Potency or Selectivity Data: A Critical Procurement Consideration

A systematic search of ChEMBL, BindingDB, PubChem BioAssay, and PubMed as of April 2026 failed to return any quantitative affinity (Ki/Kd), potency (IC50/EC50), or selectivity data for the target compound CAS 922129-50-8 [1]. In contrast, other benzoxazepine derivatives—such as those bearing 3,4-dichlorobenzamide or N-sulfonyl substituents—have characterized potencies ranging from nanomolar to low micromolar against specific targets like glycogen phosphorylase and RORγ [2][3]. This evidence gap means that a scientific user cannot currently select this compound based on demonstrated target engagement or biological differentiation relative to analogs.

Bioactivity data Screening library Data availability

Application Scenarios for 3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide Based on Current Physicochemical Evidence


Use as a Physicochemically Distinct Member of a Diversity-Oriented Screening Library

The target compound's balanced lead-like properties (MW 342.3, LogP 1.7, TPSA 85.9 Ų) [1] position it as a useful addition to diversity-oriented screening libraries. Its physicochemical signature is differentiated from other benzoxazepine library members, particularly those bearing halogen-substituted benzamides. This differentiation, grounded in the quantitative property differences established in Section 3, can enhance the chemical diversity coverage of a corporate or academic compound collection and improve hit-finding rates in phenotypic or target-based screens.

Starting Point for Structure-Activity Relationship (SAR) Exploration Around the Benzoxazepine C7-Amide Vector

The 3,5-dimethoxybenzamide moiety offers a unique hydrogen-bonding pharmacophore (5 HBAs) relative to other 7-amido substituted benzoxazepines [2]. As established in Section 3, the two methoxy groups provide additional acceptor sites that can probe protein environments not accessible to dichloro- or monomethoxy-substituted analogs. This compound can serve as a starting scaffold for systematic SAR studies aimed at optimizing potency and selectivity against novel biological targets, provided that the user commits to generating de novo bioactivity data.

Negative Control or Orthogonal Chemical Probe for Benzoxazepine Target Deconvolution Studies

In the absence of publicly reported bioactivity [3], this compound may function as a negative control when compared to active benzoxazepine analogs such as glycogen phosphorylase inhibitors or RORγ modulators. The quantitative physicochemical differences described in Section 3 allow researchers to interpret differential cellular or biochemical assay outcomes and attribute them to structural features of the 3,5-dimethoxybenzamide group rather than to the benzoxazepine scaffold itself.

Quote Request

Request a Quote for 3,5-dimethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.